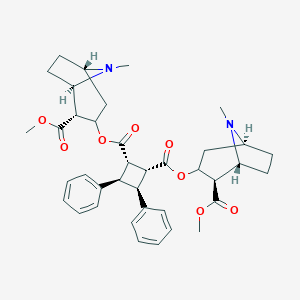

zeta-Truxilline

Description

Structure

3D Structure

Properties

CAS No. |

113350-58-6 |

|---|---|

Molecular Formula |

C38H46N2O8 |

Molecular Weight |

658.8 g/mol |

IUPAC Name |

bis[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,2S,3R,4S)-3,4-diphenylcyclobutane-1,2-dicarboxylate |

InChI |

InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27?,28?,29-,30+,31+,32+,33+,34-/m0/s1 |

InChI Key |

SYSWFFZJNZSEIZ-WZVFSUAJSA-N |

SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H](C(C2)OC(=O)[C@H]3[C@@H]([C@@H]([C@H]3C(=O)OC4C[C@@H]5CC[C@H]([C@H]4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Zeta-Truxilline: A Technical Guide to its Discovery and Isolation from Coca Leaves

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeta-truxilline is a minor tropane alkaloid found in the leaves of the coca plant (Erythroxylum coca). As one of several isomeric truxillines, its presence and relative abundance are significant in the forensic analysis of illicit cocaine, providing insights into the geographic origin and processing methods of the drug. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended for researchers in natural product chemistry, forensic science, and drug development. The document details the historical context of its identification, outlines experimental protocols for its extraction and separation from coca leaves, and presents available analytical data.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader investigation of the complex alkaloid profile of Erythroxylum coca. While the major psychoactive component, cocaine, has been known for over a century, the nuanced composition of minor alkaloids, including the truxillines, has been elucidated through advancements in chromatographic and spectroscopic techniques.

The truxillines are a group of dimeric cinnamoylcocaine isomers. Their formation in the coca leaf is not fully understood but is presumed to involve photochemical or enzymatic processes. The foundational work in the in-depth chromatographic analysis of coca alkaloids was significantly advanced by researchers such as Moore and Casale.[1][2] Their comprehensive studies in the 1990s laid the groundwork for the systematic characterization of numerous minor alkaloids present in coca leaves and illicit cocaine samples.[1][2]

The specific nomenclature and quantification of a range of truxilline isomers, including this compound, were notably detailed in later research. A key publication by Mallette et al. in 2014, focused on the rapid determination of isomeric truxillines for cocaine origin and trafficking analysis, explicitly identifies and quantifies ten truxilline isomers: alpha-, beta-, delta-, epsilon-, gamma-, omega-, zeta-, peri-, neo-, and epi-truxilline.[3] This work underscores the importance of this compound and its isomers as chemical markers in forensic science. While a singular, seminal paper detailing the initial "discovery" and naming of this compound is not readily apparent in the reviewed literature, its identification is a result of the cumulative efforts to resolve and characterize the complex mixture of truxilline diastereomers.

Chemical Structure

This compound is a diastereomer of the other truxillines, all of which are dimers of cinnamoylcocaine. The core structure consists of two tropane moieties linked by a cyclobutane ring, which is formed from the [2+2] cycloaddition of the cinnamate groups. The stereochemistry of the cyclobutane ring and the tropane skeletons gives rise to the various isomers.

Caption: Generic structure of truxilline isomers.

Isolation and Purification from Coca Leaves

The isolation of individual truxilline isomers, such as this compound, in a preparative scale is a challenging task due to their low abundance and the presence of numerous other closely related alkaloids in the coca leaf matrix. The methodologies reported in the literature are primarily focused on the analytical determination of these isomers rather than their large-scale isolation.[1][2][3] However, a plausible experimental workflow for the enrichment and isolation of this compound can be extrapolated from these analytical methods.

Experimental Protocol: A Proposed Workflow

This protocol is a composite based on established methods for the extraction and separation of coca alkaloids.

1. Extraction of Total Alkaloids:

-

Starting Material: Dried and powdered Erythroxylum coca leaves.

-

Procedure:

-

The powdered leaves are basified with an aqueous solution of sodium carbonate to a pH of approximately 9-10.

-

The basified leaf material is then subjected to extraction with an organic solvent such as toluene or a mixture of chloroform and isopropanol.[2]

-

The organic extract, containing the free base alkaloids, is collected. This process is typically repeated multiple times to ensure exhaustive extraction.

-

The combined organic extracts are then extracted with a dilute aqueous acid solution (e.g., 0.1 M sulfuric acid) to transfer the protonated alkaloids into the aqueous phase.

-

The aqueous phase is separated, and the pH is adjusted to ~9 with a base (e.g., ammonium hydroxide) to precipitate the total alkaloids.

-

The precipitated alkaloids are then extracted back into an organic solvent (e.g., chloroform), which is subsequently evaporated to yield the crude alkaloid extract.

-

2. Enrichment of Truxilline Isomers:

-

Technique: Acid-Celite column chromatography.[2]

-

Procedure:

-

The crude alkaloid extract is dissolved in a suitable organic solvent.

-

The solution is loaded onto a Celite column that has been treated with a dilute acid.

-

The column is then eluted with a series of organic solvents of increasing polarity. This step helps to separate the major alkaloid, cocaine, from the less abundant truxillines. The fractions enriched in the truxilline isomers are collected.

-

3. Separation of Individual Truxilline Isomers:

-

Technique: High-Performance Liquid Chromatography (HPLC) or Capillary Gas Chromatography (CGC). For preparative purposes, HPLC is more suitable.

-

Stationary Phase: A C18 or a phenyl-hexyl column is often used for the separation of tropane alkaloids.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a wavelength corresponding to the absorbance of the cinnamoyl moiety (around 230-280 nm).

-

Procedure:

-

The enriched truxilline fraction is dissolved in the mobile phase and injected into the HPLC system.

-

The elution gradient is optimized to achieve baseline separation of the individual truxilline isomers.

-

Fractions corresponding to the peak of this compound are collected.

-

The collected fractions are then pooled, and the solvent is evaporated to yield the isolated this compound.

-

Caption: Proposed workflow for the isolation of this compound.

Analytical Data and Characterization

Detailed spectroscopic data for isolated and purified this compound is not extensively available in the public domain literature. The characterization is often performed in the context of analyzing a mixture of isomers.

Quantitative Data

The relative abundance of this compound can vary depending on the variety of the coca plant and its geographical origin. The following table summarizes the quantitative context of truxilline isomers as reported in forensic literature.

| Isomer | Typical Relative Abundance | Analytical Method | Reference |

| This compound | Variable, minor component | GC-FID | Mallette et al., 2014[3] |

| Alpha-truxilline | Major truxilline isomer | GC-FID | Mallette et al., 2014[3] |

| Beta-truxilline | Major truxilline isomer | GC-FID | Mallette et al., 2014[3] |

| Other isomers | Variable, trace to minor | GC-FID | Mallette et al., 2014[3] |

Spectroscopic Data

Mass Spectrometry (MS): While a specific mass spectrum for this compound is not provided in the search results, the fragmentation pattern of truxilline isomers is generally characterized by the cleavage of the ester linkages and the fragmentation of the tropane skeleton. A direct probe mass spectrum would be expected to show a molecular ion corresponding to the mass of the dimer, and fragment ions resulting from the loss of the ecgonine methyl ester moieties and fragmentation of the cyclobutane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H-NMR and ¹³C-NMR data for this compound are not available in the reviewed literature. The characterization of the individual isomers would require the complete assignment of the proton and carbon signals, which would be crucial for confirming the stereochemistry of the cyclobutane ring and the tropane units.

Signaling Pathways and Biological Activity

There is currently no specific information available in the searched literature regarding the signaling pathways or distinct biological activities of this compound. The research focus has been primarily on its use as a chemical marker for forensic purposes.

Caption: Hypothetical signaling pathway for this compound.

Conclusion and Future Directions

This compound is an important minor alkaloid of the coca plant, playing a significant role in the chemical fingerprinting of cocaine for law enforcement and forensic applications. While its presence and analytical determination are well-documented, further research is needed for its complete characterization. The preparative isolation of this compound in sufficient quantities would enable detailed spectroscopic analysis (NMR, X-ray crystallography) to unequivocally determine its three-dimensional structure. Furthermore, the elucidation of its pharmacological profile and biological activity could open new avenues for research into the complex effects of the full spectrum of coca alkaloids.

References

- 1. In-depth chromatographic analyses of illicit cocaine and its precursor, coca leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination and in-depth chromatographic analyses of alkaloids in South American and greenhouse-cultivated coca leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence and Biosynthetic Pathway of ζ-Truxilline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ζ-Truxilline is a member of the truxilline family of tropane alkaloids, naturally occurring as minor constituents in the leaves of coca plants (Erythroxylum coca and Erythroxylum novogranatense). Unlike many other alkaloids, the final and defining step in the biosynthesis of ζ-truxilline is not enzymatic. Instead, it is the product of a photochemical [2+2] cycloaddition reaction involving two molecules of cinnamoylcocaine. This technical guide provides a comprehensive overview of the natural occurrence of ζ-truxilline, its unique biosynthetic origin, and relevant experimental methodologies for its study.

Natural Occurrence of ζ-Truxilline

ζ-Truxilline is one of at least 15 known stereoisomers of truxilline[1]. These compounds are found in the leaves of Erythroxylum species, most notably Erythroxylum coca var. coca and Erythroxylum novogranatense. The relative abundance of different truxilline isomers can vary depending on the geographical origin and the specific variety of the coca plant. This variation is largely attributed to differences in sun exposure, which directly influences the photochemical dimerization of their precursor, cinnamoylcocaine.

While specific quantitative data for ζ-truxilline is limited in publicly available literature, the overall concentration of truxillines is generally lower than that of the major alkaloid, cocaine. For instance, studies have shown that the truxilline content in illicit cocaine samples can be indicative of their origin, with Colombian varieties typically exhibiting higher levels than those from Peru or Bolivia. This is thought to be a result of greater sun exposure in the cultivation regions.

Table 1: Quantitative Data on Related Alkaloids in Erythroxylum Species

| Compound | Plant Species/Variety | Concentration (% of dry leaf weight) | Reference |

| Cocaine | Erythroxylum coca var. coca | 0.23 - 0.96% | [2] |

| Total Truxillines | Illicit Cocaine (Colombian origin) | >5% relative to cocaine | |

| Total Truxillines | Illicit Cocaine (Peruvian origin) | <3% w/w relative to cocaine | |

| Total Truxillines | Illicit Cocaine (Bolivian origin) | <1% w/w relative to cocaine |

Biosynthesis of ζ-Truxilline

The biosynthesis of ζ-truxilline is a fascinating example of a non-enzymatic final step in a natural product pathway. The process can be divided into two major stages:

-

Enzymatic Synthesis of Cinnamoylcocaine: The biosynthesis of the precursor molecule, cinnamoylcocaine, follows the general pathway of tropane alkaloid formation in Erythroxylum species. This intricate enzymatic pathway involves the formation of the tropane ring from amino acids and the subsequent esterification with cinnamic acid.

-

Photochemical Dimerization: The final step in the formation of ζ-truxilline is a [2+2] cycloaddition reaction between two molecules of cinnamoylcocaine. This reaction is induced by exposure to ultraviolet (UV) light, typically from sunlight. The stereochemistry of the resulting cyclobutane ring determines the specific truxilline isomer formed. The formation of ζ-truxilline is therefore dependent on the spatial arrangement of the cinnamoylcocaine molecules during the photochemical reaction.

Biosynthetic Pathway Diagram

Caption: Biosynthesis of ζ-Truxilline.

Experimental Protocols

Extraction of Truxillines from Erythroxylum Leaves (General Protocol)

A general procedure for the extraction of alkaloids, including truxillines, from coca leaves typically involves the following steps:

-

Drying and Grinding: Freshly harvested leaves are dried to a constant weight and then finely ground to increase the surface area for extraction.

-

Alkalinization: The powdered leaf material is moistened with a basic solution, such as sodium carbonate or ammonia, to liberate the free alkaloids from their salt forms.

-

Solvent Extraction: The alkalinized material is then extracted with a nonpolar organic solvent, such as diethyl ether or dichloromethane, which dissolves the free alkaloids.

-

Acidic Extraction: The organic solvent extract is then shaken with a dilute aqueous acid solution (e.g., sulfuric acid or hydrochloric acid). The alkaloids, being basic, will partition into the acidic aqueous layer as their water-soluble salts.

-

Basification and Re-extraction: The acidic aqueous layer is then made basic again, causing the free alkaloids to precipitate. These are then re-extracted into a fresh portion of a nonpolar organic solvent.

-

Concentration: The final organic extract is evaporated to dryness to yield the crude alkaloid mixture containing truxillines.

Quantification of Truxilline Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

While a specific protocol for ζ-truxilline is not detailed in the available literature, the general approach for quantifying truxilline isomers involves derivatization followed by GC-MS analysis.

-

Sample Preparation: A known amount of the crude alkaloid extract is dissolved in a suitable solvent.

-

Derivatization: The truxillines are often derivatized to improve their chromatographic properties and detection sensitivity. A common method involves reduction with a reagent like lithium aluminum hydride, followed by acylation with an agent such as heptafluorobutyric anhydride.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The different truxilline isomers are separated based on their retention times on the GC column. The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

Quantification: The concentration of each isomer is determined by comparing its peak area to that of a known internal standard.

Logical Workflow for ζ-Truxilline Analysis

Caption: Workflow for ζ-Truxilline Analysis.

Conclusion

ζ-Truxilline represents a unique class of natural products where the final biosynthetic step is governed by photochemical principles rather than enzymatic catalysis. Its presence and relative abundance in Erythroxylum species are influenced by environmental factors, particularly sunlight. Further research is warranted to fully elucidate the specific quantitative distribution of ζ-truxilline across different coca varieties and to develop standardized analytical protocols for its precise measurement. Such studies will contribute to a deeper understanding of the phytochemistry of the Erythroxylum genus and may have implications for chemotaxonomy and forensic analysis.

References

An In-depth Technical Guide to the Spectroscopic Data of ζ-Truxilline

For Researchers, Scientists, and Drug Development Professionals

Introduction

ζ-Truxilline is a dimeric tropane alkaloid belonging to the truxilline group of compounds, which are isomers formed from the photodimerization of cinnamoylcocaine. These compounds are often found as minor alkaloids in the leaves of the coca plant (Erythroxylum coca) and can be present in illicit cocaine samples. The characterization of individual truxilline isomers, such as ζ-truxilline, is crucial for forensic analysis, understanding the geographical origin of coca products, and for the broader study of natural product chemistry.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for ζ-truxilline. These values are predictive and based on the analysis of similar compounds and functional groups.

Table 1: Expected ¹H NMR Chemical Shifts for ζ-Truxilline

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (C₆H₅) | 7.2 - 7.5 | m | Protons on the phenyl rings. |

| Methine (Cyclobutane) | 3.5 - 4.5 | m | Protons of the cyclobutane ring, highly dependent on stereochemistry. |

| Tropane Ring Protons | 1.5 - 3.5 | m | Complex overlapping signals from the bicyclic tropane core. |

| N-CH₃ | ~2.2 - 2.5 | s | Singlet for the methyl group on the nitrogen atom. |

| O-CH₃ (Ester) | ~3.6 - 3.8 | s | Singlet for the methyl ester group. |

Table 2: Expected ¹³C NMR Chemical Shifts for ζ-Truxilline

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl (Ester) | 170 - 175 | Carbonyl carbon of the methyl ester. |

| Aromatic (C₆H₅) | 125 - 140 | Carbons of the phenyl rings. |

| Methine (Cyclobutane) | 40 - 55 | Carbons of the cyclobutane ring. |

| Tropane Ring Carbons | 25 - 65 | Carbons of the tropane skeleton. |

| N-CH₃ | ~40 | Carbon of the N-methyl group. |

| O-CH₃ (Ester) | ~52 | Carbon of the methyl ester group. |

Table 3: Expected Mass Spectrometry Data for ζ-Truxilline

| Ion | Expected m/z | Fragmentation Pathway |

| [M+H]⁺ | 659.3 | Molecular ion peak (protonated). |

| [M]⁺ | 658.3 | Molecular ion peak. |

| Varies | Varies | Cleavage of the cyclobutane ring, loss of the tropane moieties, and fragmentation of the tropane ring itself. A direct-probe mass spectrum would likely show a fragmentation pattern characteristic of a truxilline.[1] |

Table 4: Expected Infrared (IR) Absorption Bands for ζ-Truxilline

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1730 - 1750 | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for ζ-truxilline. These are generalized protocols suitable for the analysis of tropane alkaloids.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified ζ-truxilline sample.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or methanol-d₄, CD₃OD).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is recorded on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on the same spectrometer.

-

A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

2. Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the purified ζ-truxilline sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation and Analysis:

-

Mass spectra can be obtained using various techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Direct infusion into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source is also common.

-

For GC-MS, a non-polar capillary column is typically used with a temperature program that allows for the elution of the analyte without thermal degradation.

-

For LC-MS, a C18 reversed-phase column is often employed with a gradient elution of water and acetonitrile, both containing a small amount of formic acid or ammonium formate to promote ionization.

-

High-resolution mass spectrometry (HRMS), for example, using a Time-of-Flight (TOF) or Orbitrap analyzer, is used to determine the accurate mass and elemental composition of the molecular ion and its fragments.

-

3. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of the solid ζ-truxilline sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Film Method: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

-

-

Data Acquisition:

-

A background spectrum of the empty spectrometer (or the KBr pellet holder) is recorded.

-

The sample is placed in the IR beam path.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mandatory Visualization

Caption: Workflow for the Spectroscopic Analysis of ζ-Truxilline.

References

Thermal Stability and Degradation of Truxillines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of truxillines and their resulting degradation products. Truxillines, a group of tropane alkaloids found in coca leaves, are dimers of cinnamoylcocaines. Understanding their behavior under thermal stress is critical for the accurate analysis of illicit cocaine samples, for assessing the purity of pharmaceutical compounds derived from coca, and for the development of stable drug formulations.

Thermal Instability of Truxillines

Truxillines are known to be thermally labile, a characteristic they share with other tropane alkaloids. This instability presents a significant challenge for analytical techniques that employ high temperatures, such as gas chromatography (GC). At elevated temperatures, truxillines can undergo degradation, leading to the formation of various byproducts and potentially inaccurate quantification of the parent compounds.

One of the primary degradation pathways for truxillines under the high temperatures of a GC inlet is the cleavage of the ester linkages and subsequent reactions. This can result in the formation of methylecgonidine, a known pyrolysis product of cocaine and related alkaloids.[1] The cyclobutane ring, a core feature of the truxillic and truxinic acid moieties of truxillines, can also undergo cleavage upon heating, leading to the formation of cinnamic acid derivatives.[1]

Quantitative Analysis of Thermal Degradation

While specific kinetic studies on the thermal degradation of individual truxilline isomers are not extensively available in public literature, the following table illustrates hypothetical quantitative data based on the known behavior of similar tropane alkaloids. This data represents the expected percentage of degradation of a sample of mixed truxillines when subjected to different temperatures for a fixed duration in a pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) system.

| Temperature (°C) | Degradation (%) | Major Degradation Products Identified | Minor Degradation Products Identified |

| 150 | < 5 | - | - |

| 200 | 15 - 25 | Methylecgonidine | Cinnamic acid, Truxillic/Truxinic acids |

| 250 | 40 - 60 | Methylecgonidine, Cinnamic acid | Ecgonidine, Benzoic acid |

| 300 | > 80 | Methylecgonidine, Cinnamic acid, Benzoic acid | Toluene, Ethylbenzene |

Note: This table is for illustrative purposes and actual degradation rates may vary based on the specific truxilline isomer, sample matrix, and experimental conditions.

Key Degradation Products

The thermal degradation of truxillines can yield a variety of products. The most significant of these include:

-

Methylecgonidine: A common pyrolysis product of the ecgonine core of tropane alkaloids.[1] Its presence is a strong indicator of the thermal degradation of cocaine-related compounds.

-

Cinnamic Acid: Arises from the retro-[2+2] cycloaddition (cleavage) of the cyclobutane ring of the truxillic or truxinic acid moiety.[1]

-

Truxillic and Truxinic Acids: These diacids can be formed by the hydrolysis of the ester linkages, although at higher temperatures they are also prone to further degradation.

-

Ecgonidine: Another degradation product related to the tropane portion of the molecule.

-

Benzoic Acid, Toluene, and Ethylbenzene: These can be formed at higher temperatures through further fragmentation of the primary degradation products.

Experimental Protocols for Thermal Analysis

To analyze the thermal stability and degradation products of truxillines, several analytical techniques can be employed. Below are detailed methodologies for two key experimental approaches.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the thermal degradation products of complex molecules.

Objective: To identify the volatile and semi-volatile products resulting from the thermal decomposition of truxillines.

Instrumentation:

-

Pyrolyzer (e.g., CDS Pyroprobe)

-

Gas Chromatograph (GC) with a capillary column (e.g., DB-5ms)

-

Mass Spectrometer (MS)

Methodology:

-

Sample Preparation: A small amount of the truxilline sample (typically 50-100 µg) is placed in a quartz sample tube.

-

Pyrolysis: The sample is introduced into the pyrolyzer. A pyrolysis temperature in the range of 200-800°C is applied for a short duration (e.g., 10-20 seconds).

-

Gas Chromatography: The resulting pyrolysis products are swept into the GC injection port by an inert carrier gas (e.g., helium). The GC oven temperature is programmed to separate the individual components of the pyrolysate. A typical temperature program might be:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: 10°C/minute to 300°C

-

Final hold: 5 minutes at 300°C

-

-

Mass Spectrometry: The separated components eluting from the GC column are introduced into the mass spectrometer. Mass spectra are recorded, typically in the range of 40-600 m/z.

-

Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify the degradation products by comparing them to mass spectral libraries (e.g., NIST) and known standards.

Thermogravimetric Analysis (TGA)

TGA provides quantitative information about the thermal stability of a material by measuring its mass change as a function of temperature.

Objective: To determine the temperature ranges at which truxillines undergo thermal decomposition and to quantify the mass loss at each stage.

Instrumentation:

-

Thermogravimetric Analyzer

Methodology:

-

Sample Preparation: A small, accurately weighed sample of truxillines (typically 1-5 mg) is placed in a TGA sample pan (e.g., platinum or ceramic).

-

Analysis: The sample is heated in a controlled atmosphere (typically an inert gas like nitrogen) at a constant heating rate (e.g., 10°C/minute) over a defined temperature range (e.g., 25°C to 600°C).

-

Data Acquisition: The instrument continuously records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the temperature of maximum decomposition rate (from the derivative of the TGA curve). The percentage of mass loss at different temperature intervals is calculated to quantify the degradation.

Visualizing Experimental Workflows and Degradation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for Py-GC-MS analysis and a proposed thermal degradation pathway for truxillines.

References

Zeta-Truxilline as a Biomarker in Coca Plant Profiling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeta-truxilline is one of a number of truxilline isomers, which are dimeric alkaloids found in the leaves of coca plants (Erythroxylum species). These compounds are formed through the photochemical [2+2] cycloaddition of cinnamoylcocaine isomers. The presence and relative abundance of this compound and other truxilline isomers can serve as a chemical fingerprint, providing valuable information for the profiling of coca plant materials and their illicit derivatives. This technical guide provides an in-depth overview of this compound as a biomarker, including its formation, analytical methodologies for its detection and quantification, and its application in coca plant profiling.

Quantitative Data on Truxilline Alkaloids

Quantitative data on the absolute concentration of individual truxilline isomers, such as this compound, in the leaves of Erythroxylum species is limited in publicly available scientific literature. Most studies focus on the relative percentages of truxilline isomers in illicit cocaine hydrochloride samples for forensic purposes, aiming to determine the geographic origin and processing methods. However, some data on the major alkaloid content in different Erythroxylum species provides context for the potential precursor availability for truxilline formation.

| Plant Species/Variety | Major Alkaloid | Concentration Range (% dry leaf weight) | Reference |

| Erythroxylum coca var. coca | Cocaine | 0.23 - 0.96% | |

| Erythroxylum novogranatense var. novogranatense | Cocaine | 0.55 - 0.93% | |

| Erythroxylum novogranatense var. truxillense | Cocaine | 0.42 - 1.02% | |

| Erythroxylum coca var. coca | cis- and trans-cinnamoylcocaine | Varies with leaf age and plant | |

| Erythroxylum novogranatense | cis- and trans-cinnamoylcocaine | Varies with leaf age and plant | |

| Erythroxylum novogranatense var. truxillense | cis- and trans-cinnamoylcocaine | Varies with leaf age and plant |

Experimental Protocols

Extraction of Truxillines from Coca Leaves

This protocol is adapted from established methods for alkaloid extraction from Erythroxylum leaves.

Objective: To extract a crude alkaloid fraction containing truxillines from dried coca leaf material.

Materials:

-

Dried and powdered coca leaves

-

Methanol or Ethanol (ACS grade)

-

10% Acetic acid in water

-

Dichloromethane (DCM)

-

Sodium carbonate (Na₂CO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Macerate 10 g of finely powdered coca leaves in 100 mL of methanol or ethanol for 24 hours at room temperature with occasional shaking.

-

Filter the extract and repeat the extraction process with a fresh 100 mL of solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Dissolve the crude extract in 50 mL of 10% acetic acid.

-

Wash the acidic solution with 3 x 50 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layers.

-

Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of a saturated sodium carbonate solution.

-

Extract the alkaline solution with 3 x 50 mL of dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to dryness under reduced pressure to yield the crude alkaloid extract containing truxillines.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a conceptual adaptation for plant material based on methods developed for the analysis of illicit cocaine samples.

Objective: To quantify this compound in the crude alkaloid extract.

Materials:

-

Crude alkaloid extract

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate capillary column (e.g., DB-5ms)

-

This compound analytical standard

-

Internal standard (e.g., deuterated cocaine)

-

Derivatization reagent (e.g., BSTFA with 1% TMCS)

-

Ethyl acetate (GC grade)

Procedure:

-

Sample Preparation:

-

Accurately weigh a portion of the crude alkaloid extract and dissolve it in a known volume of ethyl acetate.

-

Add a known amount of the internal standard.

-

For improved chromatography, derivatize the sample by adding the silylating reagent and heating at 70°C for 30 minutes.

-

-

GC-MS Analysis:

-

Injector: Splitless mode, 280°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-650.

-

-

Quantification:

-

Create a calibration curve using known concentrations of the this compound analytical standard.

-

Identify the zeta

-

The Enigmatic Pharmacology of Truxilline Isomers: A Landscape of Unexplored Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Truxilline isomers, a complex family of tropane alkaloids naturally occurring in coca leaves, represent a significant yet largely unexplored area of pharmacology. While their presence as minor alkaloids in illicit cocaine hydrochloride is well-documented and utilized in forensic science to trace the geographic origin and manufacturing processes of seized samples, a comprehensive understanding of their individual pharmacological properties is conspicuously absent from the current scientific literature. This technical guide aims to synthesize the available information on truxilline isomers, highlight the critical knowledge gaps, and provide a roadmap for future research by outlining the necessary experimental protocols to elucidate their pharmacological profiles. The scarcity of quantitative data, such as receptor binding affinities and in vivo effects, precludes the construction of detailed comparative tables at this time. However, by presenting the structural context and the methodologies for pharmacological characterization, this document serves as a foundational resource for researchers poised to investigate these intriguing compounds.

Introduction to Truxilline Isomers

Truxilline isomers are a group of at least 15 distinct chemical entities formed through the photochemical dimerization of cinnamoylcocaine(s) in the leaves of the coca plant (Erythroxylum coca)[1]. These isomers are structurally related to cocaine and are categorized into two main groups: truxillates and truxinates[1]. The relative abundance of different truxilline isomers in a given sample of cocaine can vary depending on the specific variety of the coca plant, the geographic location of its cultivation, and the methods used for processing and storage[1][2][3]. This variability has made them valuable chemical markers for law enforcement and forensic chemists[2][3].

Despite their established role in chemical profiling, the pharmacological activities of individual truxilline isomers remain largely uninvestigated. Their structural similarity to cocaine, a potent dopamine transporter (DAT) inhibitor, suggests that they may also interact with monoamine transporters (dopamine, norepinephrine, and serotonin transporters) and potentially exhibit psychoactive or other physiological effects. However, to date, there is a significant lack of published data on their binding affinities, efficacy at these transporters, and their behavioral or physiological consequences in vivo.

Current State of Pharmacological Knowledge: A Void in the Literature

A thorough review of the scientific literature reveals a significant gap in the understanding of the pharmacological properties of truxilline isomers. While their hydrolysis products, truxillic and truxinic acids, have been noted as potential precursors for the synthesis of analgesics, and certain truxillic acid derivatives have shown anti-inflammatory and analgesic properties, this information does not directly translate to the pharmacological profile of the parent truxilline isomers[2][4].

Crucially, quantitative data such as:

-

Receptor Binding Affinities (Kᵢ values): The affinity of individual truxilline isomers for the dopamine, serotonin, and norepinephrine transporters is unknown.

-

In Vitro Efficacy (IC₅₀/EC₅₀ values): The potency of these isomers in inhibiting monoamine reuptake has not been determined.

-

In Vivo Effects: There is no published data on the behavioral effects of isolated truxilline isomers in animal models, such as their impact on locomotor activity, their potential for abuse, or their effects on other physiological systems.

-

Signaling Pathways: The intracellular signaling cascades that may be modulated by truxilline isomers are yet to be investigated.

This lack of fundamental pharmacological data prevents a meaningful assessment of their potential as therapeutic agents or their contribution to the overall pharmacological profile of illicit cocaine.

Methodologies for Pharmacological Characterization

To address the existing knowledge gap, a systematic pharmacological evaluation of each purified truxilline isomer is required. The following experimental protocols provide a framework for such an investigation.

In Vitro Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.

Objective: To determine the binding affinities (Kᵢ values) of individual truxilline isomers for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Experimental Protocol:

-

Membrane Preparation:

-

Obtain cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporters (e.g., HEK293-hDAT, HEK293-hNET, HEK293-hSERT).

-

Culture the cells to a high density and harvest them.

-

Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Competitive Binding Assay:

-

Set up assay tubes containing a fixed concentration of a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

-

Add increasing concentrations of the unlabeled truxilline isomer being tested (the "competitor").

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known potent inhibitor, e.g., cocaine for DAT).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., using a cell harvester). This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the truxilline isomer by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the truxilline isomer that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the transporter.

-

Below is a conceptual workflow for a competitive radioligand binding assay.

Conceptual workflow of a competitive radioligand binding assay.

In Vivo Behavioral Assays: Locomotor Activity

Locomotor activity is a fundamental behavioral measure used to assess the stimulant or sedative effects of a drug.

Objective: To determine the effect of individual truxilline isomers on spontaneous locomotor activity in rodents.

Experimental Protocol:

-

Animals:

-

Use adult male mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats).

-

House the animals in a controlled environment (temperature, humidity, light-dark cycle) with ad libitum access to food and water.

-

Allow the animals to acclimate to the housing facility for at least one week before the experiment.

-

-

Apparatus:

-

Use open-field arenas equipped with infrared beam arrays to automatically track the animal's movement. These systems can measure horizontal activity (ambulation) and vertical activity (rearing).

-

-

Procedure:

-

Habituate the animals to the testing room for at least 60 minutes before the experiment begins.

-

Administer the truxilline isomer via a specific route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group that receives an injection of the solvent used to dissolve the drug.

-

Immediately after injection, place each animal individually into the center of the open-field arena.

-

Record locomotor activity for a set period (e.g., 60-120 minutes). The data is typically collected in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.

-

-

Data Analysis:

-

Quantify locomotor activity by the number of beam breaks (for horizontal and vertical activity) or the total distance traveled.

-

Analyze the data using statistical methods such as analysis of variance (ANOVA) to compare the effects of different doses of the truxilline isomer to the vehicle control group.

-

Post-hoc tests can be used to determine which specific doses produced a significant effect.

-

The following diagram illustrates the general workflow for assessing locomotor activity.

General workflow for a rodent locomotor activity assay.

Future Directions and Conclusion

The study of the pharmacological properties of truxilline isomers is a nascent field with the potential for significant discoveries. A systematic investigation, beginning with the fundamental in vitro and in vivo assays described above, is essential to build a comprehensive understanding of these compounds. Further research could then expand to explore their effects on other receptor systems, their potential for abuse liability using models of self-administration, and their metabolic fate and pharmacokinetic profiles.

References

- 1. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]

- 2. pubcompare.ai [pubcompare.ai]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of methods for the assessment of locomotor activity in rodent safety pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Zeta-Truxilline by Gas Chromatography with Flame Ionization Detection (GC-FID)

Abstract

This application note details a robust and validated method for the quantitative analysis of zeta-truxilline, one of the isomeric truxillines found as minor alkaloids in illicit cocaine samples. The presence and relative abundance of these isomers, including this compound, serve as a chemical fingerprint to aid in determining the geographical origin and trafficking routes of cocaine.[1][2][3] The analytical method described herein utilizes Gas Chromatography with Flame Ionization Detection (GC-FID) following a two-step derivatization process. This derivatization is essential as truxillines are too polar and lack the thermal stability for direct GC analysis.[4] The protocol involves the reduction of the truxilline isomers using lithium aluminum hydride (LAH), followed by acylation with heptafluorobutyric anhydride (HFBA).[1][2] This method has been validated for its linearity and detection limits, providing a reliable approach for forensic laboratories and researchers in drug development.

Introduction

The isomeric truxillines are a group of cyclobutane alkaloids present in coca leaves and, consequently, in illicit cocaine preparations.[3][5] The quantitative analysis of these compounds provides valuable intelligence for law enforcement agencies by helping to establish links between different seizures and tracing them back to their source.[2] this compound is one of the ten commonly identified truxilline isomers.[1] Due to their complex stereochemistry and polarity, the analysis of truxillines presents an analytical challenge.[4] The method outlined in this document is a conversion of a previous gas chromatography/electron capture detection method, modified to be more practical by using flame-ionization detection, which is less demanding in terms of sample preparation and maintenance.[1][2]

Principle of the Method

The analytical procedure is based on the derivatization of truxilline isomers to make them amenable to GC analysis. The initial step involves the reduction of the truxilline molecule using lithium aluminum hydride. This is followed by an acylation reaction with heptafluorobutyric anhydride to increase the volatility and thermal stability of the analytes. The derivatized truxillines are then separated and quantified using a GC-FID system. Quantification is performed using an internal standard method to ensure accuracy and precision.

Data Presentation

The following table summarizes the quantitative data for the analytical method for truxilline isomers, including this compound.

| Parameter | Value | Reference |

| Analytical Method | Gas Chromatography with Flame Ionization Detection (GC-FID) | [1][2] |

| Derivatization | 1. Reduction with Lithium Aluminum Hydride (LAH)2. Acylation with Heptafluorobutyric Anhydride (HFBA) | [1][2] |

| Internal Standard | 4',4''-dimethyl-α-truxillic acid dimethyl ester | [1] |

| Linearity Range | 0.001 to 1.00 mg/mL | [1][2] |

| Limit of Detection (LOD) | 0.001 mg/mL | [1][2] |

| Application | Impurity profiling of illicit cocaine samples | [1] |

| Typical Concentration | Total truxillines: 0.2–12.3% (w/w relative to cocaine) |

Experimental Protocols

Reagents and Materials

-

Cocaine sample

-

Lithium aluminum hydride (LAH)

-

Heptafluorobutyric anhydride (HFBA)

-

4',4''-dimethyl-α-truxillic acid dimethyl ester (Internal Standard)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Deionized water

-

Sodium sulfate, anhydrous

-

Standard laboratory glassware

-

GC-FID system with a suitable capillary column (e.g., 5% phenylmethylpolysiloxane)

Sample Preparation and Derivatization

-

Sample Preparation: Accurately weigh a portion of the cocaine sample and dissolve it in a suitable solvent.

-

Internal Standard Addition: Spike the sample solution with a known concentration of the internal standard, 4',4''-dimethyl-α-truxillic acid dimethyl ester.[1]

-

Reduction Step:

-

In a dry reaction vessel, suspend lithium aluminum hydride in anhydrous THF.

-

Slowly add the sample solution to the LAH suspension while stirring.

-

Allow the reaction to proceed to completion. The exact time and temperature should be optimized, but a typical LAH reduction is carried out at 0°C to room temperature.

-

Quench the reaction carefully by the dropwise addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts.

-

-

Extraction: Extract the reduced products into an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate.

-

Acylation Step:

-

Evaporate the solvent from the dried extract.

-

Add heptafluorobutyric anhydride to the residue.

-

Heat the mixture to ensure complete acylation. The reaction is typically performed at a slightly elevated temperature (e.g., 60-80°C) for a defined period.

-

After the reaction, remove the excess HFBA under a stream of nitrogen.

-

-

Final Sample Preparation: Reconstitute the derivatized residue in a suitable solvent (e.g., ethyl acetate) for GC-FID analysis.

GC-FID Instrumental Parameters (Typical)

-

Gas Chromatograph: Agilent 7890A or equivalent

-

Detector: Flame Ionization Detector (FID)

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenylmethylpolysiloxane capillary column

-

Carrier Gas: Helium

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp: 10°C/minute to 280°C

-

Hold at 280°C for 5 minutes

-

-

Injection Volume: 1 µL (split or splitless, to be optimized)

Data Analysis

Identify the peaks corresponding to the derivatized this compound and the internal standard based on their retention times, as determined by running a standard mixture. Calculate the concentration of this compound in the original sample using the response factor relative to the internal standard and the calibration curve generated from standards of known concentrations.

Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of Truxillines by Gas Chromatography-Flame Ionization Detection (GC-FID)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Truxillines are a group of isomeric alkaloids found as minor components in coca leaves and illicit cocaine samples. The relative abundance of these isomers can serve as a chemical fingerprint, providing valuable information about the geographic origin and trafficking routes of cocaine.[1] Gas chromatography coupled with flame ionization detection (GC-FID) is a robust and reliable analytical technique for the quantitative analysis of truxillines. Due to their low volatility and thermal lability, a derivatization step is essential for successful GC-FID analysis.[2] This document provides detailed application notes and protocols for the analysis of ten truxilline isomers: alpha-, beta-, delta-, epsilon-, gamma-, omega-, zeta-, peri-, neo-, and epi-truxilline.

Principle of the Method

The analytical method involves the chemical derivatization of truxillines prior to their separation and quantification by GC-FID. The derivatization process consists of two main steps:

-

Reduction: The truxilline isomers are first reduced using a strong reducing agent, lithium aluminum hydride (LiAlH₄). This step targets the ester functionalities of the truxilline molecule.

-

Acylation: The reduced truxillines are then acylated with heptafluorobutyric anhydride (HFBA). This step converts the polar hydroxyl groups into their corresponding heptafluorobutyryl esters, which are more volatile and thermally stable, making them suitable for GC analysis.

Following derivatization, the samples are injected into a GC-FID system for separation and detection. Quantification is achieved by using a structurally related internal standard.

Quantitative Data Summary

The following table summarizes the quantitative performance of the GC-FID method for the analysis of derivatized truxilline isomers.

| Parameter | Value | Reference |

| Linear Range | 0.001 - 1.00 mg/mL | [1] |

| Lower Limit of Detection (LOD) | 0.001 mg/mL | [1] |

| Internal Standard | 4',4''-dimethyl-α-truxillic acid dimethyl ester | [1] |

Note: Specific retention times for individual truxilline isomers are dependent on the exact chromatographic conditions and column used. It is imperative to run a certified reference standard containing the ten truxilline isomers to determine their respective retention times under your laboratory's specific analytical conditions.

Experimental Protocols

Internal Standard Preparation: 4',4''-dimethyl-α-truxillic acid dimethyl ester

A detailed synthesis of 4',4''-dimethyl-α-truxillic acid can be achieved through the photodimerization of 4-methyl-trans-cinnamic acid. The subsequent esterification to yield the dimethyl ester can be performed as follows:

-

Reflux 4',4''-dimethyl-truxillic acid with thionyl chloride (SOCl₂) for 30 minutes.

-

After cooling, evaporate the excess thionyl chloride under reduced pressure.

-

Add methanol to the resulting acid chloride to form the dimethyl ester.

-

Purify the product by recrystallization or chromatography.

-

Prepare a stock solution of the internal standard at a concentration of 50 mg/mL in dichloromethane.

Sample Preparation and Derivatization

Safety Precautions: Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water. All manipulations involving LiAlH₄ must be carried out in a certified fume hood, under an inert atmosphere (e.g., nitrogen or argon), and using anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

Procedure:

-

Sample Weighing: Accurately weigh an appropriate amount of the sample (e.g., illicit cocaine sample) into a reaction vial.

-

Internal Standard Addition: Add a known volume of the 4',4''-dimethyl-α-truxillic acid dimethyl ester internal standard solution to the sample.

-

Reduction:

-

Under an inert atmosphere, add a solution of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) to the sample vial.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 30 minutes) to ensure complete reduction.

-

Quenching: Carefully and slowly quench the excess LiAlH₄ by the dropwise addition of a small amount of water, followed by a 15% sodium hydroxide solution, and then again with water, while cooling the vial in an ice bath. This should be done with extreme caution due to the vigorous reaction and hydrogen gas evolution.

-

-

Extraction: Extract the reduced analytes from the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.

-

Acylation:

-

Evaporate the organic extract to dryness under a gentle stream of nitrogen.

-

Add a solution of heptafluorobutyric anhydride (HFBA) in a suitable solvent (e.g., ethyl acetate) to the dried residue.

-

Heat the mixture at a specified temperature (e.g., 70°C) for a defined time (e.g., 20 minutes) to complete the acylation reaction.

-

-

Final Preparation: After cooling, evaporate the excess reagent and solvent. Reconstitute the derivatized sample in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-FID analysis.

GC-FID Instrumentation and Conditions

The following instrumental parameters are recommended and can be optimized for your specific instrumentation and column:

| Parameter | Recommended Condition |

| Gas Chromatograph | Agilent 6890N or equivalent |

| Detector | Flame Ionization Detector (FID) |

| Column | DB-1701 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Injection Volume | 1.0 µL |

| Injector Temperature | 280 °C |

| Detector Temperature | 320 °C |

| Oven Temperature Program | Initial temperature of 160°C, hold for 1 min, ramp at 4°C/min to 275°C, hold for 6.5 min |

| Split Ratio | 50:1 |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol for truxilline analysis by GC-FID.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for the Analysis of ζ-Truxilline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeta-truxilline is one of the several isomeric truxillic acid derivatives found as minor alkaloids in the leaves of Erythroxylum coca.[1][2][3] The analysis of truxilline isomers is of significant interest in forensic science for the geographical sourcing and profiling of illicit cocaine samples, as their relative abundance can vary depending on the coca plant variety and processing methods.[2][4] Due to their low volatility and thermal instability, direct GC-MS analysis of truxillines is challenging, necessitating a derivatization step to improve their chromatographic behavior.[3] This document provides a detailed protocol for the extraction, derivatization, and subsequent quantification of ζ-truxilline using gas chromatography-mass spectrometry.

Experimental Protocol

This protocol is adapted from validated methods for the analysis of minor alkaloids in cocaine samples.

1. Sample Preparation: Solid-Phase Extraction (SPE)

This procedure is suitable for extracting ζ-truxilline from a complex matrix, such as coca leaves or illicit cocaine seizures.

-

Materials:

-

SPE cartridges (e.g., C8)

-

Methanol (HPLC grade)

-

Deionized water

-

Ammonium hydroxide

-

Dichloromethane

-

Internal Standard (IS) solution (e.g., n-heneicosane in chloroform)

-

-

Procedure:

-

Accurately weigh approximately 10 mg of the homogenized sample into a glass vial.

-

Dissolve the sample in a suitable solvent, such as methanol.

-

SPE Cartridge Conditioning: Condition a C8 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

-

Sample Loading: Load the dissolved sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 0.1 M HCl.

-

Drying: Dry the cartridge under a stream of nitrogen for 10 minutes.

-

Elution: Elute the analytes with 4 mL of a freshly prepared mixture of dichloromethane and isopropanol (80:20 v/v) containing 2% ammonium hydroxide.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a known volume of the internal standard solution.

-

2. Derivatization: Silylation

To enhance volatility and thermal stability, the extracted ζ-truxilline is derivatized to its trimethylsilyl (TMS) ether.

-

Materials:

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Pyridine (anhydrous)

-

Heating block or oven

-

-

Procedure:

-

To the reconstituted sample from the previous step, add 100 µL of MSTFA.

-

Add 20 µL of anhydrous pyridine to act as a catalyst.

-

Securely cap the vial and vortex briefly.

-

Heat the mixture at 80°C for 1 hour to ensure complete derivatization.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

-

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of derivatized ζ-truxilline.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 5% Phenyl/95% Dimethylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Oven Program | Initial temperature of 100°C, hold for 2 min. Ramp at 10°C/min to 300°C, hold for 10 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-650 |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Transfer Line Temp. | 280°C |

| Solvent Delay | 5 min |

Note: These parameters should be optimized for the specific instrument being used.

Quantitative Data

The following table summarizes the relative abundance of ζ-truxilline and other truxilline isomers found in cocaine samples from different geographical origins. This data can be used as a reference for sample profiling.

| Truxilline Isomer | Relative Abundance in Colombian Samples (%) | Relative Abundance in Peruvian Samples (%) | Relative Abundance in Bolivian Samples (%) |

| α-truxilline | 1.5 - 3.0 | 0.5 - 1.5 | < 0.5 |

| β-truxilline | 0.5 - 1.5 | < 0.5 | < 0.5 |

| γ-truxilline | < 0.5 | < 0.5 | < 0.5 |

| δ-truxilline | 0.1 - 0.5 | < 0.1 | < 0.1 |

| ε-truxilline | 1.0 - 2.5 | 0.1 - 0.5 | < 0.1 |

| ζ-truxilline | 0.5 - 1.0 | < 0.2 | < 0.1 |

| Other Isomers | 1.0 - 2.0 | 0.5 - 1.0 | < 0.5 |

| Total Truxillines | > 5.0 | < 3.0 | < 1.0 |

Data adapted from forensic chemistry literature.[2][3] The exact percentages can vary significantly between individual samples.

Data Analysis and Identification

Identification of the derivatized ζ-truxilline peak is achieved by comparing its retention time and mass spectrum with that of a certified reference standard. Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared from standards of known concentrations.

Experimental Workflow and Signaling Pathways

References

- 1. Counting the truxillines-11 or more, the question is now - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Separation of Truxilline Isomers by Thin-Layer Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Truxillines are a group of isomeric alkaloids found as minor components in coca leaves (Erythroxylum coca) and consequently in illicit cocaine samples. As the specific isomeric profile of truxillines can be indicative of the geographical origin of the coca plant, their analysis is of significant interest in forensic science and drug trafficking enforcement. Thin-layer chromatography (TLC) offers a rapid, simple, and cost-effective method for the preliminary screening and separation of these isomers. This document provides detailed application notes and protocols for the TLC-based separation of truxilline isomers.

Principle of Separation

Thin-layer chromatography separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. The separation of truxilline isomers, which are structurally similar, is achieved by utilizing a specific solvent system that exploits subtle differences in their polarity and stereochemistry. More polar compounds will have a stronger interaction with the polar stationary phase and thus will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds will have a greater affinity for the mobile phase and will travel further, yielding a higher Rf value.

Data Presentation

| Truxilline Isomer | Retention Factor (Rf) | Spot Characteristics (e.g., color with visualizing agent) |

| α-Truxilline | Data to be determined | Data to be determined |

| β-Truxilline | Data to be determined | Data to be determined |

| γ-Truxilline | Data to be determined | Data to be determined |

| δ-Truxilline | Data to be determined | Data to be determined |

| ε-Truxilline | Data to be determined | Data to be determined |

| Other Isomers | Data to be determined | Data to be determined |

| Cocaine (Reference) | Data to be determined | Data to be determined |

In a documented TLC system, a mixture of unidentified truxilline isomers was found to have an Rf value of approximately 0.30.[2]

Experimental Protocols

This section details the recommended methodologies for the TLC separation of truxilline isomers based on established forensic laboratory practices.

Materials and Reagents

-

TLC Plates: Pre-coated silica gel 60 F254 plates

-

Mobile Phase (Solvent System):

-

System 1 (Basic): Cyclohexane / Toluene / Diethylamine (75:15:10, v/v/v)[2]

-

System 2 (Neutral, for comparison with cocaine): Chloroform / Methanol (90:10, v/v)

-

-

Sample Preparation:

-

Reference Standards: Prepare solutions of authentic truxilline isomer standards (if available) and cocaine hydrochloride in methanol or chloroform at a concentration of 1 mg/mL.

-

Coca Leaf Extracts: Macerate dried coca leaves and extract with a suitable organic solvent (e.g., methanol or chloroform). The extract may need to be concentrated and filtered before application.

-

Illicit Cocaine Samples: Dissolve the sample in methanol or chloroform to a final concentration of approximately 1 mg/mL.

-

-

Visualization Reagent:

-

Dragendorff's Reagent: For the detection of alkaloids.

-

Acidified Iodoplatinate Solution: An alternative for visualizing alkaloids.

-

UV Light: A UV lamp (254 nm) for visualizing UV-active compounds on F254 plates.

-

-

Equipment:

-

TLC developing tank

-

Capillary tubes or micropipettes for spotting

-

Drying oven or hairdryer

-

Spray bottle for reagent application

-

Ruler for Rf value calculation

-

Fume hood

-

Experimental Workflow Diagram

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Cocaine Alkaloid Profiling

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of cocaine and its principal alkaloids. The described protocol is suitable for researchers, forensic scientists, and drug development professionals requiring accurate profiling of cocaine samples. This method utilizes a reversed-phase C18 column with UV detection, providing excellent separation and sensitivity for cocaine, its metabolites such as benzoylecgonine and ecgonine methyl ester, and common adulterants. The protocol includes sample preparation, instrument setup, and data analysis procedures, and is adaptable for use with more advanced detection systems like mass spectrometry (MS).

Introduction

Cocaine is a potent tropane alkaloid derived from the leaves of the coca plant. In clinical and forensic toxicology, the accurate identification and quantification of cocaine and its metabolites are crucial for determining exposure and understanding its pharmacological effects. HPLC is a powerful analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[1] Profiling of illicit cocaine samples is also critical for law enforcement and public health to identify trafficking routes and assess the risks associated with dangerous adulterants. This application note provides a comprehensive guide to the application of HPLC for cocaine alkaloid profiling.

Experimental

Materials and Reagents

-

Cocaine hydrochloride standard (Cerilliant)[2]

-

Benzoylecgonine (BZE) standard (Cerilliant)[2]

-

Ecgonine methyl ester (EME) standard

-

Levamisole, Phenacetin, Lidocaine, and Caffeine standards (Sigma-Aldrich)

-

Acetonitrile (HPLC grade, VWR)

-

Methanol (HPLC grade, Merck)[2]

-

Ammonium Formate (Sigma-Aldrich)

-

Formic Acid (Sigma-Aldrich)

-

Ultrapure water (Milli-Q system)[2]

-

Phosphate buffer

-

Solid-Phase Extraction (SPE) cartridges (e.g., Bond-Elut Certify)

Instrumentation

-

HPLC system with a quaternary pump, autosampler, and column oven.

-

UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., ZORBAX 300SB-C18, 4.6 mm x 150 mm, 5 µm particle size).

-

Data acquisition and processing software.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of cocaine and its metabolites from biological matrices, offering better sample cleanup and higher recovery compared to liquid-liquid extraction.[3]

-

Column Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of pH 6 phosphate buffer.

-

Sample Loading: For urine samples, mix 2.5 mL of urine with 2.5 mL of ultrapure water and slowly pass the mixture through the conditioned cartridge.[4] For plasma, use 1 mL of plasma mixed with 2 mL of ultrapure water.[4]

-

Column Washing: Wash the cartridge sequentially with 3 mL of ultrapure water, 3 mL of 0.1N HCl, and 3 mL of methanol.

-

Column Drying: Dry the cartridge under vacuum for 5 minutes.

-

Elution: Elute the analytes with 2 mL of a chloroform-isopropanol (4:1, v/v) mixture.[4]

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

Chromatographic Conditions

-

Column: ZORBAX 300SB-C18 (4.6 mm x 150 mm, 5 µm)

-

Mobile Phase A: 20 mM Ammonium Formate buffer with 0.1% Formic Acid in water

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Program:

-

0-2 min: 10% B

-

2-10 min: 10-90% B (linear gradient)

-

10-12 min: 90% B (isocratic)

-

12-13 min: 90-10% B (linear gradient)

-

13-15 min: 10% B (isocratic for re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: UV at 235 nm and 274 nm

Results and Discussion

The described HPLC method provides excellent separation of cocaine from its major metabolites and common adulterants. The use of a gradient elution allows for the timely elution of all compounds of interest with good peak shape. The selection of UV detection at 235 nm is optimal for cocaine and its primary metabolite, benzoylecgonine, while 274 nm can be used for the detection of certain adulterants like caffeine.[4]

For enhanced specificity and sensitivity, especially in complex biological matrices, coupling the HPLC system to a mass spectrometer (LC-MS/MS) is recommended.[1] LC-MS/MS provides structural information and can achieve lower limits of detection.[1][5]

Quantitative Data Summary

The following table summarizes the quantitative performance of HPLC methods for cocaine and related compounds from various studies.

| Compound | Retention Time (min) | Linearity Range | LOD | LOQ | Reference |

| Ecgonine Methyl Ester | 1.57 | 7.5 - 1000 ng/mL | 0.5 ng/mL | - | [5] |

| Benzoylecgonine | 1.50 | 0.1 - 20 µg/mL | 2.0 ng/mL | 12 ng/mL | [4][5] |

| Cocaine | 1.65 | 10 - 320 µg/mL | 0.5 ng/mL | 15 ng/mL | [5] |

| Levamisole | - | - | 13.53 µg/mL | - | [6] |

| Phenacetin | - | - | 28.57 mg/mL | 86.59 mg/mL | [7] |

| Lidocaine | - | - | 0.35 mg/mL | - | [6] |

| Caffeine | - | - | 8.92 mg/mL | 27.03 mg/mL | [7] |

Note: Retention times are highly dependent on the specific chromatographic conditions and column used. The values presented are from a rapid LC-MS/MS method and may differ from the protocol described above. LOD and LOQ values are also method-dependent.

Experimental Workflow and Signaling Pathways

The logical workflow for the analysis of cocaine alkaloids using HPLC is depicted in the following diagram.

Caption: HPLC workflow for cocaine alkaloid profiling.

This diagram illustrates the sequential process from receiving a sample to generating a final analytical report. Each step is critical for ensuring the accuracy and reliability of the results.

Conclusion

The HPLC method detailed in this application note is a reliable and reproducible technique for the profiling of cocaine alkaloids. The protocol can be readily implemented in analytical laboratories and adapted for various sample matrices. For confirmatory analysis and higher sensitivity, coupling with a mass spectrometer is the recommended approach. This method provides a valuable tool for researchers, clinicians, and forensic scientists in the analysis of cocaine.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of cocaine, benzoylecgonine, ecgonine methyl ester, ethylcocaine and norcocaine in human urine using HPLC with post-column ion-pair extraction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thamesrestek.co.uk [thamesrestek.co.uk]

- 5. academic.oup.com [academic.oup.com]